1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione

Aldose reductase inhibition Solid-state properties Regioisomer comparison

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione (CAS 81402-21-3, molecular formula C₁₂H₁₁NO₂, MW 201.22 g/mol) is a spirocyclic succinimide compound belonging to the spiro-imide class of aldose reductase inhibitors (ARIs). First disclosed in Pfizer patents, this compound features a spiro junction connecting a 2,3-dihydroindene moiety to a pyrrolidine-2,5-dione (succinimide) ring at the 2,3'-position.

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 81402-21-3
Cat. No. B2664768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione
CAS81402-21-3
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESC1C2=CC=CC=C2CC13CC(=O)NC3=O
InChIInChI=1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15)
InChIKeyYYHWTVHCUYAVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione (CAS 81402-21-3): Spiro-Succinimide Aldose Reductase Inhibitor Scaffold


1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione (CAS 81402-21-3, molecular formula C₁₂H₁₁NO₂, MW 201.22 g/mol) is a spirocyclic succinimide compound belonging to the spiro-imide class of aldose reductase inhibitors (ARIs). First disclosed in Pfizer patents, this compound features a spiro junction connecting a 2,3-dihydroindene moiety to a pyrrolidine-2,5-dione (succinimide) ring at the 2,3'-position [1]. It is listed as a preferred member compound for the control of chronic diabetic complications, including diabetic cataracts, retinopathy, and neuropathy, through inhibition of the polyol pathway enzyme aldose reductase (ALR2) [1][2]. The compound is commercially available from multiple suppliers at ≥95% purity for research use [3].

Why In-Class Aldose Reductase Inhibitors Cannot Replace 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione (CAS 81402-21-3)


Within the spirosuccinimide class, even minor regioisomeric changes produce quantifiable differences in physicochemical properties that directly impact experimental reproducibility, formulation behavior, and structure-activity relationship (SAR) interpretation. The 2,3'-spiro regioisomer (CAS 81402-21-3) differs from its 1,3'-counterpart (CAS 81402-16-6) in melting point by approximately 25 °C, reflecting distinct crystal packing energetics that influence solubility, dissolution rate, and purification protocols [1]. Furthermore, the indene-based spiro-succinimide core is structurally distinct from naphthalene, benzopyran, and benzothiophene analogs disclosed in the same patent family, each of which presents different steric bulk, lipophilicity, and hydrogen-bonding capacity at the enzyme active site [1][2]. Simple functional group or scaffold interchange without accounting for these differences risks altering target engagement, biological readout, and downstream medicinal chemistry decisions.

Quantitative Differentiation Evidence: 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione (CAS 81402-21-3) vs. Closest Analogs


Melting Point Differentiation vs. Regioisomeric 1,3'-Spiro Analog (CAS 81402-16-6)

The 2,3'-spiro regioisomer (target compound, CAS 81402-21-3) exhibits a melting point of 173–175 °C, compared with 148–150 °C for the 1,3'-spiro regioisomer (CAS 81402-16-6), representing a difference of approximately 25 °C [1]. Both compounds share the identical molecular formula (C₁₂H₁₁NO₂, MW 201.22) and were synthesized and characterized within the same patent, with melting points determined on purified, recrystallized material [1]. The higher melting point of the 2,3'-isomer indicates stronger crystal lattice enthalpy, which can translate into lower aqueous solubility, distinct dissolution kinetics, and different behavior during formulation, recrystallization, and chromatographic purification.

Aldose reductase inhibition Solid-state properties Regioisomer comparison

Synthetic Route Differentiation: Starting Material Determines Regioisomeric Outcome

The target compound (2,3'-spiro isomer) is synthesized starting from 2-indanone, while the 1,3'-regioisomer is prepared from 1-indanone, both via Knoevenagel condensation with ethyl cyanoacetate, cyanide addition, acid hydrolysis to the diacid, and thermal cyclization with ammonium hydroxide [1]. The final cyclization step yields for the 2,3'-isomer is 19% (260 mg from 1.5 g diacid), compared with 48% (1.3 g from 3.0 g diacid) for the 1,3'-isomer [1]. This reflects the impact of ring-strain and steric factors at the spiro junction on the efficiency of the thermal imide ring closure, with the 2,3'-junction imposing a less favorable geometry for succinimide formation.

Organic synthesis Spiro compound preparation Starting material sourcing

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

Computed physicochemical properties differentiate the target 2,3'-spiro compound from its 1,3'-regioisomer. The target compound has a computed XLogP3-AA of 0.8 and a topological polar surface area (TPSA) of 46.2 Ų [1]. In contrast, the 1,3'-regioisomer (CAS 81402-16-6) exhibits a distinct SMILES string (O=C1CC2(CCC3=CC=CC=C32)C(=O)N1) reflecting a different spatial arrangement of the indene relative to the succinimide ring . Although both isomers share identical molecular formula and molecular weight, the different spiro junction geometry alters the three-dimensional presentation of hydrogen bond donors/acceptors and the overall molecular shape, affecting target recognition and pharmacokinetic profiles class-level evidence indicates that spirosuccinimide-type ARIs are subject to stereospecific recognition and differential plasma protein binding based on three-dimensional structure [2].

Drug-likeness Lipophilicity ADME prediction

Class-Level Aldose Reductase Inhibitory Activity and In Vivo Sorbitol Reduction

Both the 2,3'-spiro isomer (target compound) and the 1,3'-spiro isomer are disclosed as preferred aldose reductase inhibitors in the Pfizer patent family [1][2]. The patent explicitly states that 2,3-dihydro-spiro[1H-indene-1,3'-pyrrolidine]-2',5'-dione inhibits sorbitol accumulation in the sciatic nerve of diabetic rats when administered orally at 2.5 mg/kg, without substantial toxic side effects, and that 'the other compounds of this invention also cause similar results' [2]. Based on this class-level statement, the 2,3'-isomer is expected to produce comparable in vivo sorbitol reduction. However, no head-to-head quantitative in vitro IC₅₀ or in vivo ED₅₀ data comparing the two regioisomers have been published. The polyol pathway inhibition mechanism is conserved across the spiro-imide class: these compounds are not hypoglycemic agents but function by inhibiting aldose reductase-catalyzed reduction of glucose to sorbitol, thereby preventing polyol accumulation implicated in diabetic cataracts, neuropathy, and retinopathy [2].

Aldose reductase inhibition Diabetic complications Polyol pathway

Structural Scaffold Differentiation vs. Non-Indene Spiro-Succinimide ARI Cores

The indene-based 2,3'-spiro-succinimide scaffold (CAS 81402-21-3) is one of five distinct aromatic cores disclosed in the Pfizer spiro-imide patent family, alongside naphthalene, benzopyran, benzothiophene, and piperidine variants [1]. Compared with the 6-chloro-2,3-dihydrospiro[4H-1-benzopyran-4,3'-pyrrolidine]-2',5'-dione analog, the indene scaffold lacks the endocyclic oxygen atom, which eliminates a hydrogen-bond acceptor site and reduces overall polarity. The indene core presents a carbocyclic aromatic system (benzene fused to cyclopentane) rather than a heterocyclic system, resulting in different π-stacking interactions and lipophilic complementarity at the aldose reductase active site. The naphthalene analog (3,4-dihydrospiro[2H-naphthalene-1,3'-pyrrolidine]-2',5'-dione) features a larger aromatic surface area, which class-level evidence from spirosuccinimide SAR studies indicates can significantly alter both in vitro potency and in vivo pharmacokinetics [2].

Scaffold hopping Spirocyclic chemistry Aldose reductase inhibitor design

Succinimide Ring Stability Considerations Relevant to Procurement and Handling

Spirosuccinimide-type aldose reductase inhibitors, including the structural class to which CAS 81402-21-3 belongs, are known to undergo pH-dependent hydrolysis of the succinimide ring in aqueous solution [1]. Studies on the related spirosuccinimide SX-3030 (racemate) and its enantiomers demonstrated that succinimide ring-opening occurs at physiological pH, with the rate of hydrolysis modulated by stereochemistry and plasma protein binding [1][2]. While no specific hydrolysis kinetic data are published for the target compound, the presence of the unsubstituted succinimide ring (pyrrolidine-2,5-dione) predicts susceptibility to hydrolytic ring-opening. This class-level property has practical implications for compound storage (dry, inert atmosphere recommended), solution preparation (avoid prolonged aqueous storage at neutral-to-basic pH), and interpretation of biological assay results where degradation may confound activity measurements.

Chemical stability Hydrolysis kinetics Spirosuccinimide

High-Value Application Scenarios for 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione (CAS 81402-21-3)


Regioisomer-Specific Aldose Reductase SAR Studies and Probe Molecule Design

Medicinal chemistry teams investigating spiro-succinimide aldose reductase inhibitors can use CAS 81402-21-3 as the 2,3'-regioisomeric probe to systematically map the impact of spiro junction geometry on target engagement. The 25 °C melting point elevation relative to the 1,3'-isomer (CAS 81402-16-6) provides a tractable physical handle for isomer identification and purity assessment during SAR campaigns [1]. Its zero rotatable bonds and rigid presentation of the indene aromatic system relative to the succinimide H-bond network make it an ideal scaffold for structure-based drug design studies, including co-crystallization trials with aldose reductase (ALR2). Researchers should independently verify inhibitory potency (IC₅₀) against recombinant human ALR2, as direct isomer-specific enzyme inhibition data are absent from the public domain [2].

Polyol Pathway Inhibition in Diabetic Complication Models

The compound serves as a tool for investigating the polyol pathway in cellular and animal models of diabetic complications, including cataract formation, peripheral neuropathy, and retinopathy. Based on class-level patent data, oral administration of spiro-imide ARIs at doses as low as 2.5 mg/kg significantly reduces sorbitol accumulation in the sciatic nerve of streptozotocin-diabetic rats [2]. The indene scaffold, being the smallest and least lipophilic among the Pfizer spiro-imide series (XLogP3-AA = 0.8), may offer distinct tissue distribution properties warranting investigation [3]. Given the known succinimide hydrolysis liability, researchers are advised to prepare dosing solutions immediately before administration and to include vehicle-only stability controls [4].

Chemical Biology Probe for Spiro-Succinimide Target Engagement Assays

With a TPSA of 46.2 Ų and a single hydrogen bond donor, CAS 81402-21-3 occupies favorable drug-like chemical space and can serve as a minimalist spiro-succinimide core for developing chemical biology probes, including affinity chromatography ligands or fluorescent conjugates, for aldose reductase target engagement studies [3]. Its synthetic accessibility from 2-indanone via the Knoevenagel-cyanide-cyclization route, albeit with modest final yields (~19%), provides a defined synthetic entry point for derivatization at the indene aromatic positions [1]. The commercial availability of the compound at 95% purity from multiple vendors (AKSci, American Elements, CymitQuimica, Leyan) enables rapid procurement for pilot studies without in-house synthesis .

Quality Control Reference Standard for Regioisomeric Purity Determination

The 25 °C melting point gap between the 2,3'-isomer (173–175 °C) and the 1,3'-isomer (148–150 °C) makes CAS 81402-21-3 a valuable reference standard for developing and validating analytical methods (DSC, HPLC, or NMR) to distinguish and quantify regioisomeric purity in spiro-succinimide compound libraries [1]. Given that both isomers share identical molecular mass (201.22 Da) and elemental composition (C₁₂H₁₁NO₂), traditional MS-based purity analysis cannot differentiate them, elevating the importance of melting point, retention time, or spectral fingerprint comparisons. Quality control laboratories supporting medicinal chemistry groups synthesizing spiroindene-pyrrolidine libraries can employ the certified reference material to calibrate isomer-specific analytical methods [1].

Quote Request

Request a Quote for 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.